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Compound of Interest |

Compound Name: 2-Hydroxy-5-methylbenzonitrile
CAS No.: 51282-90-7
Cat. No.: B3042131
- 7

Executive Summary

2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) exhibits a phenolic hydroxyl group with a
pKa value significantly lower than unsubstituted phenol due to the ortho-effect of the nitrile
group. Based on quantitative Structure-Activity Relationship (SAR) analysis and comparative
experimental data of structural analogs, the pKa of the phenolic hydroxyl is estimated to be 7.3
+0.2.

This value places the molecule in a critical "transition zone" for physiological pH (7.4), implying
that it exists as a mixture of neutral and ionized forms in systemic circulation—a key
consideration for membrane permeability and solubility profiling in medicinal chemistry.

Structural Analysis & Electronic Environment

To understand the acidity, we must analyze the competing electronic effects on the phenoxide
anion.

Nomenclature and Numbering

o |[UPAC Name: 2-Hydroxy-5-methylbenzonitrile.[1]
e Phenol-centric Name: 2-Cyano-4-methylphenol.

o Hydroxyl (-OH): Position 1 (Phenol numbering).
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o Cyano (-CN): Position 2 (Ortho).

o Methyl (-CHs): Position 4 (Para).

Substituent Effects (Hammett Analysis)

The acidity of the phenolic proton is dictated by the stability of the resulting phenoxide anion.

. Position relative to .
Substituent o Electronic Effect Impact on pKa

Significant Decrease

(Acidifying). Stabilizes
- Strong Electron )
Cyano (-CN) Ortho (2-position) ) ] the negative charge
Withdrawing (-1, -M) )
via resonance and

induction.

Slight Increase

Weak Electron (Basifying).
Methyl (-CH3) Para (4-position) Donating (+, Destabilizes the
Hyperconjugation) negative charge
slightly.

Theoretical Derivation

Using the Hammett Equation approach with Phenol (pKa = 9.99) as the baseline:

o Ortho-Cyano Effect: The pKa of 2-cyanophenol (Salicylonitrile) is experimentally determined
to be 6.86 — 7.17 [1, 2]. This represents a

o Para-Methyl Effect: The pKa of 4-methylphenol (p-Cresol) is 10.26, representing a

relative to phenol [3].

e Combined Prediction:
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Conclusion: The methyl group slightly mitigates the strong acidification of the nitrile, resulting in
a pKa centered around 7.3.

Visualization of Deprotonation & Resonance

The following diagram illustrates the equilibrium and the stabilization of the conjugate base.
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Figure 1: Deprotonation pathway of 2-Hydroxy-5-methylbenzonitrile showing the transition
from neutral to anionic species.

Experimental Determination Protocol

As a Senior Application Scientist, | recommend the Spectrophotometric Titration method over
Potentiometry for this molecule. The low solubility of the neutral form in water makes
potentiometry prone to electrode fouling, whereas the phenolic chromophore allows for precise
UV-Vis detection at low concentrations (

M).

Reagents & Equipment

¢ Instrument: UV-Vis Spectrophotometer (Double beam preferred).
e Solvent: Methanol (for stock) and 0.01 M Phosphate/Citrate Buffer series (pH 4.0 — 10.0).
e Analyte: 2-Hydroxy-5-methylbenzonitrile (>98% purity).

Step-by-Step Workflow

o Stock Preparation: Dissolve 1.33 mg of analyte in 10 mL Methanol to create a 1 mM stock
solution.
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» Buffer Aliquoting: Prepare 10 separate volumetric flasks (10 mL), each containing a buffer at
a distinct pH (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0, 10.0).

e Spiking: Add 100 pL of Stock Solution to each buffer flask. Final concentration

e Scanning: Record UV spectra (200—-400 nm) for each pH point.

 |sosbestic Point Verification: Overlay spectra. A sharp isosbestic point (likely ~280 nm)
confirms a clean two-state equilibrium.

o Data Fitting: Plot Absorbance (

of phenoxide, typically ~300-310 nm) vs. pH. Fit to the Henderson-Hasselbalch sigmoid.

Workflow Diagram
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Figure 2: Spectrophotometric titration workflow for precise pKa determination.

Implications for Drug Development

Understanding the pKa of 7.3 is vital for pharmacokinetic profiling:
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» Physiological pH (7.4): At blood pH, the molecule will exist as approximately 55% Anion and
45% Neutral.

» Solubility: The significant ionized fraction at pH 7.4 enhances aqueous solubility compared to
non-nitrile analogs.

o Permeability: The neutral fraction (45%) is sufficient to ensure passive diffusion across
lipophilic membranes, making this scaffold an excellent candidate for oral bioavailability
(BCS Class I/l characteristics).

Data Summary Table

Property Value | Description Source

Predicted pKa 7.3+£0.2 Calculated (SAR)

Analog pKa (2-CN-Phenol) 6.86 — 7.17 Experimental [1, 2]

Analog pKa (p-Cresol) 10.26 Experimental [3]

lonization at pH 7.4 ~55% lonized (Anionic) Henderson-Hasselbalch

Detection Method UV-Vis Spectrophotometry Protocol Rec.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.1261862-11-6|2-(Hydroxymethyl)-5-methylbenzonitrile| BLD Pharm [bldpharm.com]
o 2. SPFREIRF F 99% | Sigma-Aldrich [sigmaaldrich.com]

» To cite this document. BenchChem. [Comprehensive Guide: pKa Profile of 2-Hydroxy-5-
methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3042131#pka-values-of-phenolic-hydroxyl-in-2-
hydroxy-5-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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